(2E)-6-(4-fluorobenzyl)-2-[2-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound “(2E)-6-[(4-FLUOROPHENYL)METHYL]-2-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE” is a complex organic molecule that belongs to the class of thiazolotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and thiazolotriazine precursors. Common synthetic routes may involve:
Condensation Reactions: Combining substituted phenyl compounds with thiazolotriazine precursors under acidic or basic conditions.
Alkylation: Introducing the prop-2-en-1-yloxy group through alkylation reactions using appropriate alkylating agents.
Fluorination: Incorporating the fluorophenyl group using fluorinating reagents.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine
The compound could be investigated for its therapeutic potential, including its ability to interact with specific biological targets and pathways.
Industry
In the industrial sector, the compound may be utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways and targets depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Thiazolotriazine Derivatives: Compounds with similar core structures but different substituents.
Fluorophenyl Compounds: Molecules containing fluorophenyl groups with varying biological activities.
Alkylated Phenyl Compounds: Compounds with alkyl groups attached to phenyl rings.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C22H16FN3O3S |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(2E)-6-[(4-fluorophenyl)methyl]-2-[(2-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C22H16FN3O3S/c1-2-11-29-18-6-4-3-5-15(18)13-19-21(28)26-22(30-19)24-20(27)17(25-26)12-14-7-9-16(23)10-8-14/h2-10,13H,1,11-12H2/b19-13+ |
InChI Key |
FCJAFJICWRQTNV-CPNJWEJPSA-N |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Origin of Product |
United States |
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